

# Spectroscopic Data for (1H-indol-2-yl)methanol (Representative Example)

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## Compound of Interest

Compound Name: (6-Chloro-1H-indol-2-yl)methanol

Cat. No.: B1317298

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The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (1H-indol-2-yl)methanol.

**Table 1: <sup>1</sup>H NMR Spectroscopic Data for (1H-indol-2-yl)methanol**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
8.20	br s	-	1H	NH
7.55	d	7.8	1H	Ar-H
7.35	d	8.1	1H	Ar-H
7.12-7.01	m	-	2H	Ar-H
6.35	s	-	1H	Ar-H
4.75	s	-	2H	CH <sub>2</sub>
1.80	br s	-	1H	OH

Solvent: DMSO-d<sub>6</sub>

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for (1H-indol-2-yl)methanol**

Chemical Shift ( $\delta$ ) ppm	Assignment
139.0	C
136.2	C
128.5	C
121.0	CH
120.0	CH
119.0	CH
111.0	CH
100.5	CH
57.0	CH <sub>2</sub>

Solvent: DMSO-d<sub>6</sub>

**Table 3: IR Spectroscopic Data for (1H-indol-2-yl)methanol**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3200	Strong, Broad	O-H and N-H stretching
3100-3000	Medium	Aromatic C-H stretching
2920, 2850	Medium	Aliphatic C-H stretching
1615, 1580, 1450	Medium to Strong	Aromatic C=C stretching
1420	Medium	C-H bending
1340	Medium	C-N stretching
1010	Strong	C-O stretching
740	Strong	Aromatic C-H out-of-plane bending

Sample State: KBr pellet

**Table 4: Mass Spectrometry Data for (1H-indol-2-yl)methanol**

m/z	Relative Intensity (%)	Assignment
147	100	[M] <sup>+</sup>
118	85	[M - CH <sub>2</sub> OH] <sup>+</sup>
91	50	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup>
77	30	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

Ionization Method: Electron Ionization (EI)

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 1. Sample Preparation:

- Approximately 5-10 mg of the indole derivative is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO- $d_6$ , CDCl $_3$ , or Acetone- $d_6$ ) in a 5 mm NMR tube.
- Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).

### 2. $^1\text{H}$ NMR Spectroscopy:

- Instrument: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
- Parameters:
  - Number of Scans: 16 to 64 scans are typically acquired to ensure a good signal-to-noise ratio.
  - Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.
  - Pulse Width: A 30° to 90° pulse is used to excite the protons.
  - Spectral Width: A spectral width of -2 to 12 ppm is commonly used for organic molecules.

### 3. $^{13}\text{C}$ NMR Spectroscopy:

- Instrument: The same NMR spectrometer as for  $^1\text{H}$  NMR is used, tuned to the appropriate carbon frequency (e.g., 75, 100, or 125 MHz).
- Parameters:
  - Number of Scans: A larger number of scans (e.g., 1024 to 4096) is required due to the lower natural abundance of  $^{13}\text{C}$ .
  - Relaxation Delay: A relaxation delay of 2-5 seconds is used.
  - Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum to single lines for each unique carbon atom.

## Infrared (IR) Spectroscopy

### 1. Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

### 2. Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Parameters:
  - Spectral Range: The spectrum is typically recorded from 4000 to 400  $\text{cm}^{-1}$ .
  - Resolution: A resolution of 4  $\text{cm}^{-1}$  is generally sufficient.
  - Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment is recorded prior to the sample scan.

## Mass Spectrometry (MS)

### 1. Sample Introduction:

- For a solid sample, it can be introduced via a direct insertion probe.
- Alternatively, the sample can be dissolved in a suitable solvent and introduced via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

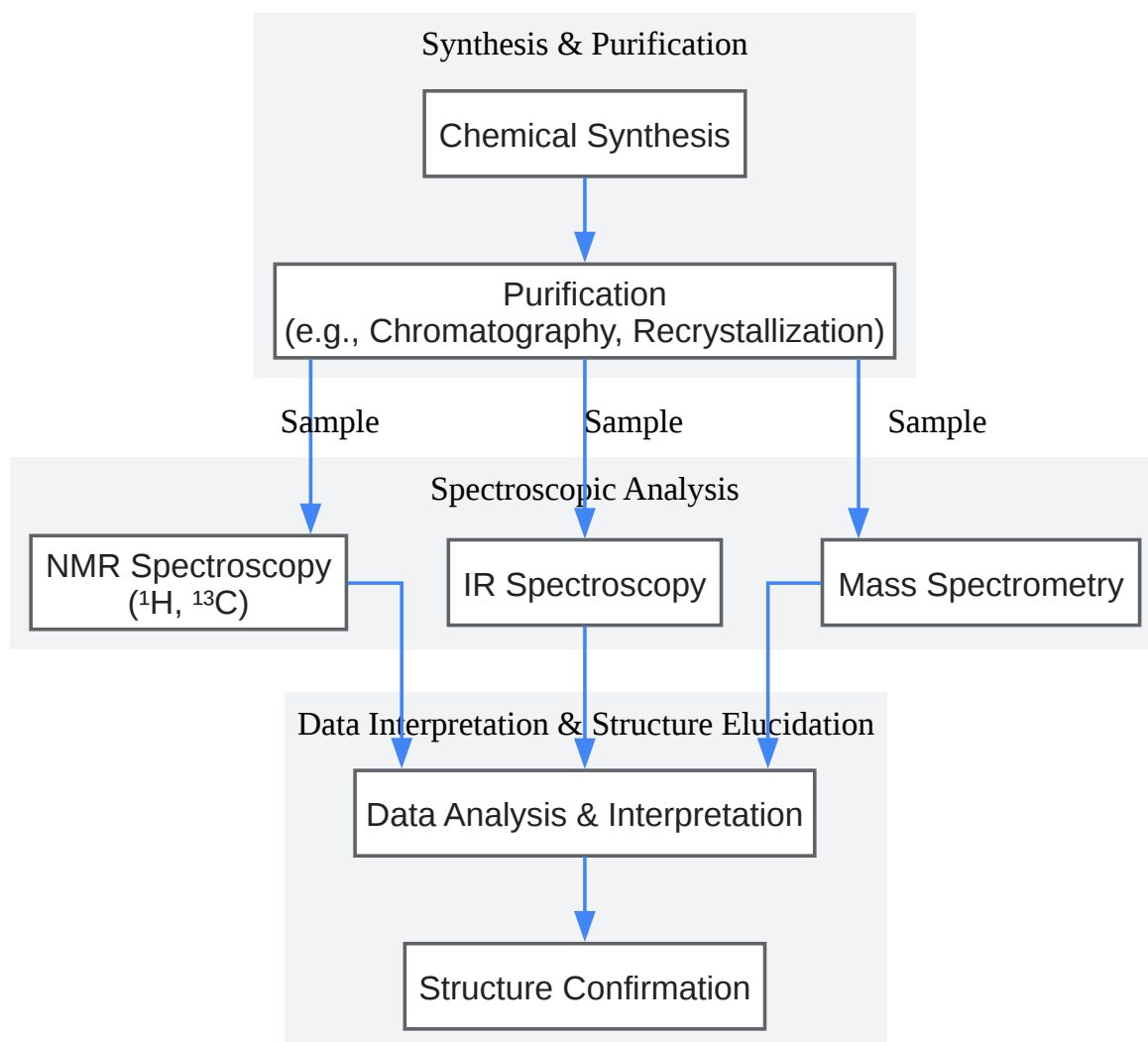
### 2. Ionization and Analysis:

- Instrument: A mass spectrometer, such as a quadrupole, time-of-flight (TOF), or magnetic sector instrument, is used.
- Ionization Method: Electron Ionization (EI) at 70 eV is a common method for generating fragment ions and determining the molecular weight.

- **Mass Range:** A mass-to-charge ( $m/z$ ) ratio scan from a low value (e.g., 40) to a value well above the expected molecular weight (e.g., 500) is performed.

## Visualizations

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound.



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Caption: General workflow for chemical synthesis and spectroscopic characterization.

- To cite this document: BenchChem. [Spectroscopic Data for (1H-indol-2-yl)methanol (Representative Example)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1317298#spectroscopic-data-for-6-chloro-1h-indol-2-yl-methanol-nmr-ir-ms\]](https://www.benchchem.com/product/b1317298#spectroscopic-data-for-6-chloro-1h-indol-2-yl-methanol-nmr-ir-ms)

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